![molecular formula C17H15ClFN3O B4545331 N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4545331.png)
N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a urea linkage between a chlorinated phenyl ring and a fluorinated indole moiety. Compounds of this nature are often studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative of the indole compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up using continuous flow reactors to ensure consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The indole moiety could play a crucial role in binding to the target protein, while the chlorophenyl group might enhance the compound’s overall stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-N’-[2-(1H-indol-3-yl)ethyl]urea: Lacks the fluorine atom, which might affect its biological activity and binding properties.
N-(3-bromophenyl)-N’-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea: The bromine atom could confer different reactivity and biological properties compared to the chlorine atom.
N-(3-chlorophenyl)-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea: The methyl group might influence the compound’s hydrophobicity and binding interactions.
Uniqueness
N-(3-chlorophenyl)-N’-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is unique due to the presence of both a chlorine atom on the phenyl ring and a fluorine atom on the indole ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O/c18-12-2-1-3-14(8-12)22-17(23)20-7-6-11-10-21-16-5-4-13(19)9-15(11)16/h1-5,8-10,21H,6-7H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVJTQMOGFODBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


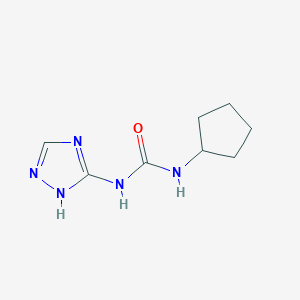
![3-({[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4545260.png)
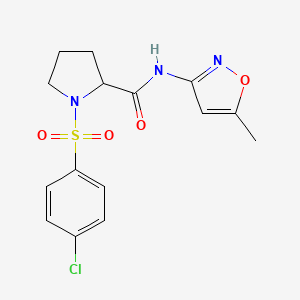
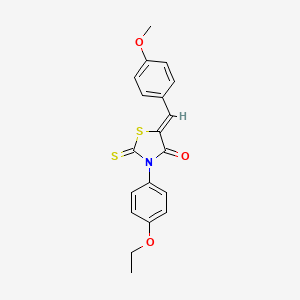
![diethyl 5-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]isophthalate](/img/structure/B4545294.png)
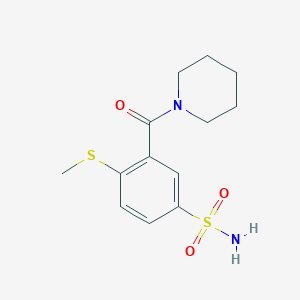
![ethyl 2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4545307.png)
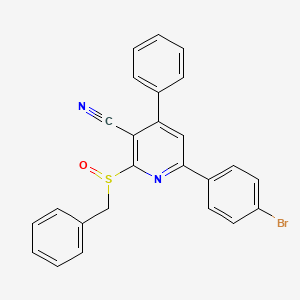
![N-(4-chlorophenyl)-2-{[2-(3-methylbutoxy)benzylidene]amino}-3-thiophenecarboxamide](/img/structure/B4545312.png)
![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4545314.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4545319.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4545327.png)
![4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]benzoic acid](/img/structure/B4545337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4545357.png)
